molecular formula C12H22N2O3 B6271441 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid CAS No. 2680533-09-7

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid

Cat. No. B6271441
CAS RN: 2680533-09-7
M. Wt: 242.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-decahydroquinoxalin-2-one, also known as acetic acid, is a widely used organic compound with a variety of applications in both research and industry. Acetic acid is a carboxylic acid, with a molecular formula of C2H4O2, and is the main component of vinegar. It is a colorless, volatile liquid with a characteristic pungent odor. Acetic acid is used in many industries, including food and beverage, pharmaceutical, and chemical production. It is also used in the production of polymers, as a solvent, and in the production of acetic anhydride. In addition, acetic acid is used in the synthesis of pharmaceuticals, fragrances, and other organic compounds.

Mechanism of Action

Acetic acid has several mechanisms of action, depending on its concentration and the application. At high concentrations, it can act as an acid, and can be used to catalyze the hydrolysis of esters, amides, and other organic compounds. At low concentrations, it can act as a mild antiseptic and preservative, and can be used to inhibit the growth of bacteria and fungi. At very low concentrations, it can act as a weak acid, and can be used to adjust the pH of a solution.
Biochemical and Physiological Effects
Acetic acid has several biochemical and physiological effects. It can act as a weak acid, and can be used to adjust the pH of a solution. It can also act as an antioxidant, which can help protect cells from oxidative damage. Acetic acid has also been shown to have anti-inflammatory properties, and can help reduce inflammation in the body. Finally, it can act as an antimicrobial agent, and can help inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Acetic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively safe compound, and can be used in a variety of applications without posing a risk to the user. However, 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid acid can be corrosive, and should be handled with caution. It is also flammable, and should not be stored near sources of ignition.

Future Directions

Acetic acid has a wide range of potential applications in the future. One potential application is in the production of biodegradable plastics, which could reduce the amount of plastic waste in the environment. Additionally, 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid acid could be used to develop new catalysts for the synthesis of organic compounds, which could lead to more efficient production processes. Finally, 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid acid could be used to develop new drug delivery systems, which could improve the efficacy of drugs and reduce their side effects.

Synthesis Methods

Acetic acid can be synthesized in a variety of ways, including the oxidation of ethanol, the hydrolysis of ethyl acetate, the oxidation of acetaldehyde, and the oxidation of ethylene. The most common method of synthesis is the oxidation of ethanol, which is known as the Glaser method. In this method, ethanol is oxidized with a catalyst, such as copper or silver, to produce 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid acid.

Scientific Research Applications

Acetic acid is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used to study the structure and function of proteins, and in the synthesis of new compounds for drug discovery and development. Acetic acid is also used in the synthesis of polymers, in the production of 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid anhydride, and in the production of pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid involves the condensation of 3,3-dimethylbutan-2-one with ethylenediamine followed by cyclization and subsequent acetylation with acetic anhydride.", "Starting Materials": [ "3,3-dimethylbutan-2-one", "ethylenediamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethylbutan-2-one with ethylenediamine in the presence of sulfuric acid to form 3,3-dimethyldecahydroquinoxalin-2-one", "Step 2: Cyclization of 3,3-dimethyldecahydroquinoxalin-2-one by heating with sodium acetate in acetic acid to form 3,3-dimethyl-decahydroquinoxalin-2-one", "Step 3: Acetylation of 3,3-dimethyl-decahydroquinoxalin-2-one with acetic anhydride in the presence of sulfuric acid to form 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid" ] }

CAS RN

2680533-09-7

Product Name

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

90

Origin of Product

United States

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